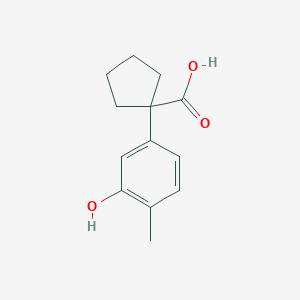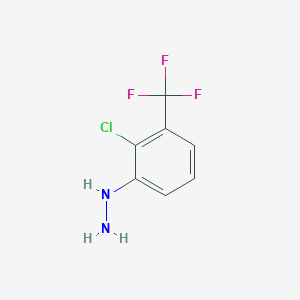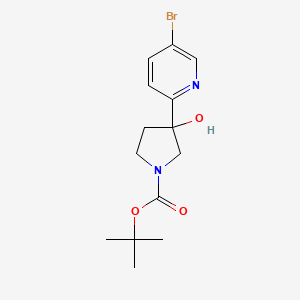
Tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxypyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxypyrrolidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a bromopyridine moiety, and a hydroxypyrrolidine ring. Its unique structure makes it a valuable candidate for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxypyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Pyrrolidine Formation: The formation of the pyrrolidine ring through cyclization reactions.
Hydroxylation: Introduction of the hydroxyl group to the pyrrolidine ring.
Carboxylation: Addition of the carboxylate group to the pyrrolidine ring.
Tert-butyl Protection: Protection of the carboxylate group with a tert-butyl group to enhance stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the bromopyridine moiety to a pyridine ring.
Substitution: Substitution of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a pyridine derivative.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学的研究の応用
Tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the hydroxypyrrolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Tert-butyl 3-(5-bromo-3-methoxypyridin-2-yl)-3-hydroxypyrrolidine-1-carboxylate
- Tert-butyl 3-(5-bromo-2-chloropyridin-3-yl)-3-hydroxypyrrolidine-1-carboxylate
- Tert-butyl 3-(5-bromo-4-iodopyridin-2-yl)-3-hydroxypyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxypyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group enhances its stability, while the bromopyridine moiety allows for versatile chemical modifications.
特性
分子式 |
C14H19BrN2O3 |
|---|---|
分子量 |
343.22 g/mol |
IUPAC名 |
tert-butyl 3-(5-bromopyridin-2-yl)-3-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H19BrN2O3/c1-13(2,3)20-12(18)17-7-6-14(19,9-17)11-5-4-10(15)8-16-11/h4-5,8,19H,6-7,9H2,1-3H3 |
InChIキー |
KQTKCQFDPMWYMJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C2=NC=C(C=C2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


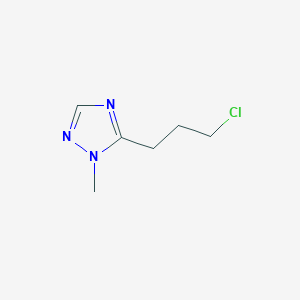
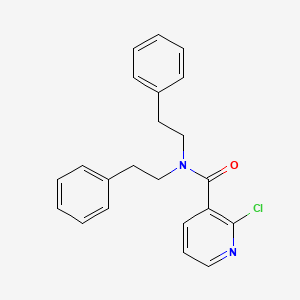
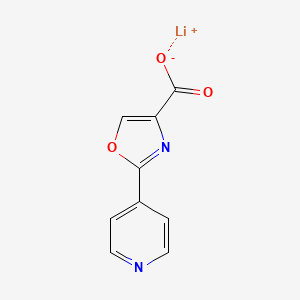
![8-fluoro-4-(pyridin-3-yl)-6-{1H-pyrrolo[2,3-b]pyridin-3-yl}quinoline](/img/structure/B13563878.png)
![N-Methyl-2-[4-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13563884.png)
![2-{3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine hydrochloride](/img/structure/B13563888.png)
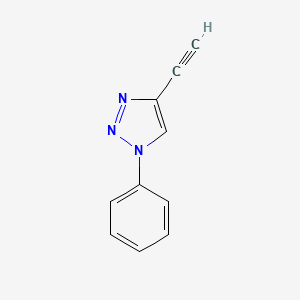
![tert-Butyl (1S,7R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate](/img/structure/B13563902.png)
![4-Oxo-3-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride](/img/structure/B13563905.png)
![2-fluoro-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13563907.png)
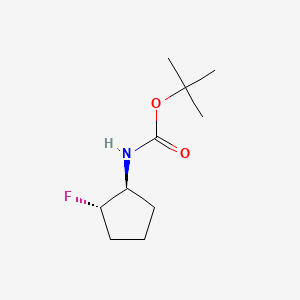
![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13563914.png)
